N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.
Alkylation: The thiadiazole ring is then alkylated with pentan-3-yl halide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated thiadiazole with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base like potassium carbonate or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to the unique structure of the thiadiazole ring.
Mechanism of Action
The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as the STAT3 pathway, which is known to play a role in cancer cell proliferation.
Pathways Involved: By inhibiting the STAT3 pathway, the compound can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A substituted aniline with herbicidal properties.
N-Ethylpentylone: A synthetic cathinone with stimulant effects.
Uniqueness
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is unique due to its specific structure, which combines the thiadiazole ring with a phenylbutanamide moiety
Properties
Molecular Formula |
C17H23N3OS |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H23N3OS/c1-4-12(5-2)16-19-20-17(22-16)18-15(21)14(6-3)13-10-8-7-9-11-13/h7-12,14H,4-6H2,1-3H3,(H,18,20,21) |
InChI Key |
UHQHWYGXHMKKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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